An In-depth Technical Guide to the Physical Properties and Applications of Ethyl 2-bromoacrylate
An In-depth Technical Guide to the Physical Properties and Applications of Ethyl 2-bromoacrylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromoacrylate is a versatile bifunctional monomer and an important building block in organic synthesis. Its unique structure, featuring both a reactive acrylic double bond and a labile bromine atom, makes it a valuable reagent for a variety of chemical transformations. This guide provides a comprehensive overview of the physical properties of ethyl 2-bromoacrylate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of polymer chemistry and drug discovery.
Core Physical Properties
The physical properties of ethyl 2-bromoacrylate are crucial for its handling, storage, and application in various experimental setups. The following table summarizes its key physical data.
| Property | Value | Reference |
| CAS Number | 17435-72-2 | |
| Molecular Formula | C₆H₉BrO₂ | [1] |
| Molecular Weight | 193.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 38 °C at 0.8 mmHg | |
| Melting Point | 134-136 °C | [1] |
| Density | 1.398 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.479 | |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [1] |
| Storage Temperature | -20°C |
Synthesis and Experimental Protocols
Ethyl 2-bromoacrylate can be synthesized through various methods. A common and effective laboratory-scale preparation involves the bromination of ethyl 2-(hydroxymethyl)acrylate.
Synthesis of Ethyl 2-bromoacrylate
A widely used method for the synthesis of ethyl 2-bromoacrylate involves the reaction of ethyl 2-(hydroxymethyl)acrylate with a brominating agent such as phosphorus tribromide.[2]
Experimental Protocol:
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A solution of ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in diethyl ether (15 mL) is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Phosphorus tribromide (5.4 mmol) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 3 hours, after which it is allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of water (5 mL).
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The product is extracted with hexane (3 x 10 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2-bromoacrylate.
Applications in Drug Development and Organic Synthesis
Ethyl 2-bromoacrylate serves as a key intermediate in the synthesis of various organic molecules, including those with significant biological activity. Its utility in drug development often stems from its role as a Michael acceptor and its participation in carbon-carbon bond-forming reactions.[3][4][5]
The Reformatsky Reaction: Synthesis of α-Methylene-γ-butyrolactones
A significant application of ethyl 2-bromoacrylate is in the Reformatsky reaction to produce α-methylene-γ-butyrolactones.[6][7][8] This class of compounds is of considerable interest to drug development professionals due to the prevalence of this motif in natural products exhibiting potent antitumor activity.[9]
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6][8][10][11] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[6][8][11]
Detailed Experimental Protocol for a Reformatsky-type Reaction:
-
Activate zinc dust (5.0 eq) by stirring it in a refluxing suspension with a catalytic amount of iodine (0.1 eq) in toluene (50 mL) for 5 minutes. Cool the mixture to room temperature.
-
To this suspension, add ethyl 2-bromoacrylate (2.0 eq).
-
Subsequently, add a solution of the desired ketone or aldehyde (1.0 eq) in toluene (10 mL).
-
Stir the resulting mixture at 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with a suitable organic solvent such as MTBE.
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired β-hydroxy ester, which can then be cyclized to the α-methylene-γ-butyrolactone.
Below is a diagram illustrating the general workflow of the Reformatsky reaction for the synthesis of α-methylene-γ-butyrolactones.
Caption: A logical workflow diagram illustrating the key stages of the Reformatsky reaction.
Role as a Michael Acceptor in Drug Design
The α,β-unsaturated ester moiety in ethyl 2-bromoacrylate allows it to act as a Michael acceptor.[3][4][12] This reactivity is of significant interest in medicinal chemistry, as Michael acceptors can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[5] This mechanism of action is exploited in the design of irreversible inhibitors for various enzymes, a strategy that has led to the development of several successful drugs.[5] Ethyl 2-bromoacrylate can be used as a scaffold or starting material to introduce this reactive "warhead" into potential drug candidates.
Polymer Chemistry Applications
Ethyl 2-bromoacrylate is a valuable monomer in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[13][14][15][16] The presence of the bromine atom allows for the initiation of polymerization, while the acrylate group participates in the chain growth.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[13][14] The general principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper-based catalyst.
General Experimental Protocol for ATRP of an Acrylate Monomer:
-
The monomer (e.g., an acrylate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine or a multidentate amine) are added to a Schlenk flask.
-
The flask is sealed, and the contents are deoxygenated by several freeze-pump-thaw cycles.
-
The initiator, an alkyl halide such as ethyl α-bromoisobutyrate, is then added under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is placed in a thermostated oil bath to initiate the polymerization.
-
Samples may be taken periodically to monitor the monomer conversion and the evolution of the molecular weight of the polymer.
-
The polymerization is terminated by exposing the reaction mixture to air, which deactivates the catalyst.
-
The polymer is then purified to remove the catalyst, typically by passing a solution of the polymer through a column of neutral alumina.
The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization.
Caption: A diagram showing the central activation/deactivation equilibrium in ATRP.
Conclusion
Ethyl 2-bromoacrylate is a highly functional and versatile chemical entity with significant applications in both academic research and industrial development. Its well-defined physical properties, coupled with its predictable reactivity, make it an invaluable tool for organic chemists and materials scientists. For professionals in drug discovery and development, its utility in constructing complex molecular architectures, particularly those with potential therapeutic applications such as α-methylene-γ-butyrolactones, underscores its importance as a key building block in the synthesis of novel pharmaceutical agents. The ability to employ this monomer in controlled polymerization techniques further expands its utility, enabling the creation of advanced materials with tailored properties. As research continues to uncover new synthetic methodologies and biological targets, the demand for versatile reagents like ethyl 2-bromoacrylate is poised to grow.
References
- 1. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 3. Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
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- 13. diva-portal.org [diva-portal.org]
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